1-(2-Amino-3-hydroxyphenyl)propan-1-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-amino-3-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3 |
InChI Key |
OFXNJKQZXFNSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)O)N |
Origin of Product |
United States |
Historical Perspective of Initial Academic Investigations
The academic journey of the 2-amino-3-hydroxypropiophenone scaffold can be traced back to the pioneering work of Norman S. Radin and R. Vunnam in the 1980s. Their research focused on developing analogs of ceramide to inhibit glucosylceramide synthase, with the initial aim of treating Gaucher's disease. unimi.itnih.gov Gaucher's disease is a genetic disorder characterized by the accumulation of glucosylceramide in lysosomes, leading to a range of symptoms. The therapeutic strategy of inhibiting the production of this substrate is known as substrate reduction therapy.
In their quest for effective inhibitors, Radin and Vunnam identified the 2-amino-3-hydroxypropiophenone core as a promising starting point for designing molecules that could compete with the natural substrate, ceramide, for the active site of GCS. unimi.it This seminal work laid the groundwork for future research into a new class of potential therapeutic agents. One of the early compounds investigated was N-decanoyl-2-amino-3-hydroxypropiophenone, a derivative of the parent compound. nih.gov
Overview of Key Research Trajectories and Scholarly Significance
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds attached to the aromatic ring.
Two logical retrosynthetic pathways can be envisioned:
Pathway A: Acylation-driven approach. The most apparent disconnection is the C-C bond between the carbonyl group and the aromatic ring. This leads to a propanoyl cation synthon (CH₃CH₂CO⁺) and a 2-amino-3-hydroxyphenoxide anion synthon. The synthetic equivalent for the propanoyl cation is typically propionyl chloride or propionic anhydride, suggesting a Friedel-Crafts acylation or a related reaction. The aromatic precursor would be 2-aminophenol (B121084), a readily available starting material. However, the regioselectivity of acylating 2-aminophenol directly is a major challenge due to the competing directing effects of the amino and hydroxyl groups.
Pathway B: Rearrangement-based approach. An alternative disconnection involves the ester linkage in a precursor molecule. This suggests a Fries rearrangement of a phenyl propionate (B1217596) derivative. For instance, 2-aminophenyl propionate could be a key intermediate, which upon rearrangement would furnish the desired acyl group at a position ortho to the hydroxyl group that is formed in situ or is already present. Control of regioselectivity in the rearrangement would be critical.
A third, more advanced strategy could involve the sequential construction of the substituted ring, perhaps through a cycloaddition reaction, although this is generally less common for simple aromatic systems like this. The choice of strategy will heavily depend on the ability to control the regioselective introduction of the three functional groups.
Classical and Contemporary Approaches to Direct Synthesis
The direct synthesis of this compound can be approached through several classical and contemporary methods, each with its own set of advantages and challenges, particularly concerning regiocontrol.
Condensation and Reduction Reactions
One potential route involves the condensation of a suitably substituted phenol (B47542) with a nitrile, followed by further transformations. The Houben-Hoesch reaction, a variation of the Friedel-Crafts reaction, allows for the acylation of electron-rich phenols and phenol ethers using nitriles and a Lewis acid catalyst. For instance, reacting 2-aminophenol with propionitrile (B127096) in the presence of a Lewis acid like aluminum chloride could theoretically yield an imine intermediate, which upon hydrolysis would give the desired ketone. However, the ortho-para directing nature of the hydroxyl and amino groups would likely lead to a mixture of isomers, making this a challenging approach for achieving the desired 1,2,3-substitution pattern.
Alternatively, a precursor such as 3-hydroxy-2-nitropropiophenone could be synthesized first. The nitro group can then be selectively reduced to an amino group using various reducing agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This multi-step approach allows for more controlled introduction of the functional groups.
Multi-Step Synthesis from Precursor Molecules
A more reliable strategy involves a multi-step synthesis starting from a simpler, appropriately substituted benzene (B151609) derivative. This approach allows for the sequential introduction of functional groups, often utilizing protecting groups to control reactivity and regioselectivity.
A plausible synthetic sequence could begin with 2-nitrophenol. The hydroxyl group could be protected, for example, as a methyl ether (2-nitroanisole). Nitration of 2-nitroanisole (B33030) would likely occur at the positions ortho and para to the methoxy (B1213986) group. Separation of the desired 2,6-dinitroanisole (B1268829) isomer would be necessary. Subsequent selective reduction of one nitro group, followed by acylation and final deprotection and reduction of the second nitro group, could lead to the target molecule. The order of these steps would be crucial for success.
Another precursor-based approach could start from 3-methoxyaniline. Protection of the amino group, for instance as an acetamide, would direct subsequent electrophilic substitution. Friedel-Crafts acylation with propionyl chloride would likely occur para to the activating methoxy group. Introduction of a nitro group, followed by reduction and demethylation, could be a potential, albeit lengthy, route.
Table 1: Comparison of Multi-Step Synthesis Starting Materials
| Starting Material | Key Steps | Advantages | Disadvantages |
| 2-Nitrophenol | Protection, Nitration, Selective Reduction, Acylation, Deprotection | Readily available starting material. | Multiple steps, potential for isomeric mixtures. |
| 3-Methoxyaniline | Protection, Acylation, Nitration, Reduction, Demethylation | Utilizes directing group effects. | Long synthetic route, potential for low overall yield. |
Regioselective Functionalization Strategies
Achieving the specific 1,2,3-substitution pattern of this compound requires careful consideration of regioselective functionalization strategies. The directing effects of the substituents play a pivotal role. Both the amino and hydroxyl groups are strongly activating and ortho-, para-directing. When present together, their combined influence can lead to a mixture of products in electrophilic substitution reactions.
To overcome this, protecting groups are essential. The amino group can be protected as an amide (e.g., acetamide) to reduce its activating effect and introduce steric hindrance, which can favor substitution at less hindered positions. The hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or an ester.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a directing metalation group (DMG) on the aromatic ring directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile. For the synthesis of the target molecule, a protected 2-aminophenol derivative could be used where one of the protected groups acts as a DMG. For example, a pivaloyl-protected amino group can direct lithiation to the ortho position, allowing for the introduction of the hydroxyl group or a precursor. Subsequent acylation would then need to be directed to the remaining ortho position.
Catalytic Methods in Synthesis
Modern organometallic catalysis offers efficient and selective methods for the formation of C-C and C-N bonds, which are central to the synthesis of the target molecule.
Organometallic Catalysis for C-C and C-N Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing the aromatic core and introducing the substituents. For instance, a suitably functionalized di- or tri-halobenzene could serve as a scaffold. Sequential Suzuki, Buchwald-Hartwig, or Ullmann couplings could be employed to introduce the amino, hydroxyl, and propanoyl groups. The challenge in this approach lies in the selective reaction at different halogenated positions, which can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Rhodium-catalyzed C-H activation is an emerging strategy for the direct functionalization of aromatic rings. A directing group on the substrate can guide the rhodium catalyst to cleave a specific C-H bond and facilitate the coupling with a reaction partner. For the synthesis of this compound, a protected 2-aminophenol could be functionalized with a directing group that enables the rhodium-catalyzed C-H acylation at the 3-position.
Table 2: Overview of Catalytic Methods
| Catalytic Method | Bond Formed | Key Features | Potential Application |
| Suzuki Coupling | C-C | Palladium-catalyzed reaction of an organoboron compound with a halide. | Introduction of the propanoyl group precursor. |
| Buchwald-Hartwig Amination | C-N | Palladium-catalyzed formation of anilines from aryl halides. | Introduction of the amino group. |
| Ullmann Condensation | C-O/C-N | Copper-catalyzed formation of aryl ethers or anilines. | Introduction of the hydroxyl or amino group. |
| Rhodium-catalyzed C-H Activation | C-C | Direct functionalization of a C-H bond directed by a functional group. | Regioselective introduction of the propanoyl group. |
Chemoenzymatic and Biocatalytic Routes
The convergence of chemical and enzymatic transformations, known as chemoenzymatic synthesis, alongside purely biocatalytic methods, offers powerful tools for the selective and efficient synthesis of complex molecules like this compound. These approaches are particularly advantageous for introducing chirality and reducing the environmental impact of chemical processes.
Chemoenzymatic Synthesis of Ortho-Aminophenols:
A plausible chemoenzymatic route to precursors of this compound could involve the synthesis of the core o-aminophenol structure. One established method combines a metal-catalyzed reduction with an enzymatic rearrangement. For instance, a nitroaromatic precursor could be reduced to a hydroxylaminobenzene intermediate using a metal catalyst like zinc. This intermediate can then be subjected to an enzymatic rearrangement catalyzed by a hydroxylaminobenzene mutase to yield the desired ortho-aminophenol. dtic.mil This two-step, one-pot approach can be designed as a continuous flow system, enhancing efficiency and allowing for the rapid conversion of unstable intermediates. dtic.mil
Biocatalytic Asymmetric Reduction:
The synthesis of chiral α-amino ketones is a significant area of research, with biocatalysis offering highly selective methods. nih.govnih.gov Enzymes such as carbonyl reductases (CREDs) are capable of the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. almacgroup.com While the direct asymmetric amination of a corresponding diketone precursor to this compound is a desirable but challenging transformation, the enzymatic reduction of a related α-azido or α-nitro ketone intermediate, followed by chemical reduction of the nitrogen functionality, presents a viable biocatalytic strategy.
Lipase-Catalyzed Resolutions:
Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures. researchgate.netnih.gov In the context of synthesizing enantiomerically pure this compound, a lipase (B570770) could be employed to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. For example, a racemic amino alcohol precursor could be resolved through lipase-catalyzed transesterification. This method has been successfully applied to various amino alcohol derivatives. nih.gov
| Enzyme Class | Reaction Type | Potential Application in Synthesis | Key Advantages |
|---|---|---|---|
| Hydroxylaminobenzene Mutase | Rearrangement | Synthesis of the ortho-aminophenol core structure. dtic.mil | High regioselectivity for the ortho-isomer. |
| Carbonyl Reductase (CRED) | Asymmetric Ketone Reduction | Enantioselective synthesis of a chiral alcohol precursor. almacgroup.com | High enantiomeric excess (ee). |
| Lipase | Kinetic Resolution | Separation of racemic intermediates. nih.gov | Mild reaction conditions and high selectivity. |
| Tyrosinase | Ortho-hydroxylation | Introduction of the hydroxyl group ortho to an amino group on the aromatic ring. nih.gov | Direct and regioselective hydroxylation. |
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Atom Economy:
Use of Greener Solvents and Catalysts:
The choice of solvents and catalysts significantly impacts the environmental footprint of a synthesis. Green solvents, such as water or supercritical fluids, are preferred over volatile organic compounds. Biocatalytic and chemoenzymatic methods often proceed in aqueous media under mild conditions, aligning well with green chemistry principles. dtic.mil
Process Intensification:
Techniques such as continuous flow synthesis can lead to more efficient and safer processes compared to traditional batch production. As mentioned earlier, a continuous flow system for the chemoenzymatic synthesis of o-aminophenols has been demonstrated, showcasing the potential for process intensification in the synthesis of precursors to the target molecule. dtic.mil
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
|---|---|---|
| Prevention | Designing syntheses to minimize waste. | One-pot reactions reduce intermediate isolation steps and waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Catalytic reactions are often more atom-economical than stoichiometric ones. rsc.org |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. | Replacing hazardous reagents with safer alternatives. |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using innocuous ones. | Using water as a solvent in biocatalytic steps. dtic.mil |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions often proceed under mild conditions. |
| Use of Renewable Feedstocks | Using raw materials that are renewable rather than depleting. | Exploring bio-based starting materials for the synthesis of propiophenone (B1677668) derivatives. nih.govmanavchem.comepo.orggoogle.com |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Employing selective catalysts to avoid the need for protecting groups. rsc.org |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Enzymes and metal catalysts can be used in small amounts and recycled. dtic.mil |
Reactions of the Aromatic Ring System
The benzene ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups. These groups synergistically increase the electron density of the ring, particularly at the positions ortho and para to them. Conversely, the propanoyl group is electron-withdrawing and acts as a deactivating, meta-directing group.
The directing effects of the substituents are paramount in predicting the outcome of electrophilic aromatic substitution (EAS) reactions. The -NH₂ group at C-2 and the -OH group at C-3 strongly direct incoming electrophiles to the C-4 and C-6 positions. The C-4 position is para to the amino group, while the C-6 position is ortho to the amino group and para to the hydroxyl group, making both sites highly susceptible to substitution. The position C-5 is less favored as it is meta to the strongly activating amino group.
Due to the high electron density of the aromatic ring, nucleophilic aromatic substitution (SNAr) is generally not a feasible pathway for this molecule unless a suitable leaving group is present on the ring and strongly electron-withdrawing groups are introduced to overcome the ring's inherent electron-rich character.
Beyond classical EAS reactions, the aromatic ring can be modified through various modern synthetic methods. If a halogen atom is introduced onto the ring via electrophilic halogenation, it can serve as a handle for transition metal-catalyzed cross-coupling reactions. This would enable the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, significantly expanding the molecular diversity accessible from this scaffold.
Reactivity of Amino and Hydroxyl Functional Groups
The amino and hydroxyl groups are primary centers of reactivity, offering numerous possibilities for derivatization through acylation, alkylation, and cyclization pathways. Their proximity on the aromatic ring is a key structural feature that enables the facile synthesis of heterocyclic systems.
Both the amino and hydroxyl groups are nucleophilic and can react with acylating and alkylating agents. Generally, the primary amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-functionalization under controlled conditions.
N-Acylation/Alkylation : Reaction with acyl chlorides, anhydrides, or alkyl halides under neutral or mildly basic conditions typically results in the formation of amides or secondary amines, respectively.
O-Acylation/Alkylation : Selective O-acylation can be achieved by first protecting the more reactive amino group or by performing the reaction under acidic conditions. beilstein-journals.org In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is no longer nucleophilic, thus allowing the hydroxyl group to react preferentially. beilstein-journals.org
Table 2: Selective Functionalization of Amino and Hydroxyl Groups
| Reaction Type | Reagent | Conditions | Primary Product |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | Pyridine, 0°C | N-(2-hydroxy-3-propanoylphenyl)acetamide |
| O-Acylation | Acetic Anhydride | Trifluoroacetic Acid (TFA) | 2-Amino-3-propanoylphenyl acetate (B1210297) |
| N-Alkylation | Methyl Iodide | K₂CO₃, Acetone | 1-(3-hydroxy-2-(methylamino)phenyl)propan-1-one |
The ortho-disposition of the amino and hydroxyl groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic compounds. wikipedia.org Such reactions are valuable in medicinal chemistry as heterocyclic scaffolds are common in biologically active molecules. wikipedia.org
Benzoxazole (B165842) Formation : Condensation with carboxylic acids, aldehydes, or orthoesters can lead to the formation of benzoxazole derivatives. The reaction typically proceeds via initial formation of an amide or imine, followed by intramolecular cyclization with the elimination of water.
Phenoxazine (B87303) Synthesis : Oxidative coupling reactions can lead to the formation of phenoxazine structures, which are of interest in materials science and pharmacology.
Quinazoline Synthesis : The 2-amino aryl ketone moiety is a well-established precursor for 2-aminoquinazoline (B112073) derivatives through acid-mediated [4+2] annulation reactions with compounds like N-benzyl cyanamides. researchgate.net
Multi-component reactions involving amines, carbonyl compounds, and other reagents like hydrogen sulfide (B99878) provide a powerful strategy for constructing complex heterocyclic systems in a single step. windows.net
The functional groups of this compound are susceptible to both oxidation and reduction, providing pathways to modify the molecule's oxidation state.
Oxidation : Aminophenols are redox-active and can be easily oxidized. nih.gov The oxidation of 2-aminophenol can lead to the formation of quinone-imines, which are highly reactive and can undergo further reactions, including polymerization or oligomerization. nih.gov This reactivity is harnessed in applications such as dye synthesis. wikipedia.org
Reduction : The propanoyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 1-(2-amino-3-hydroxyphenyl)propan-1-ol. This introduces a new stereocenter, offering possibilities for diastereoselective or enantioselective reductions. More vigorous reduction methods, such as catalytic hydrogenation with palladium on carbon, could potentially reduce the ketone and, under harsher conditions, the aromatic ring itself.
Transformations of the Carbonyl Moiety
The carbonyl group of the propiophenone core is a primary site for a variety of chemical transformations, including nucleophilic additions and reductions, which are fundamental for modifying the molecule's core structure.
Nucleophilic Addition and Reduction
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the corresponding alcohol.
Common reduction methods for α-amino ketones involve hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, resulting in the formation of the corresponding amino alcohol, 1-(2-amino-3-hydroxyphenyl)propan-1-ol. The choice of reducing agent can be crucial, with LiAlH₄ being a more powerful reducing agent than NaBH₄. While both can reduce ketones, LiAlH₄ can also reduce other functional groups that might be present in more complex derivatives.
The general scheme for the reduction of the carbonyl group is presented below:
Image depicting the general reduction of the carbonyl group.Detailed research findings on the reduction of analogous α-amino ketones highlight the efficiency of these hydride reagents. The resulting amino alcohols are valuable chiral building blocks for the synthesis of various biologically active molecules.
| Reagent | Typical Solvent | General Reactivity | Work-up Procedure |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones. | Acidic aqueous work-up. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles. | Careful quenching with water and/or aqueous acid. |
Alpha-Functionalization Reactions
The carbon atom alpha to the carbonyl group in this compound is activated and can be functionalized through various reactions. The presence of the adjacent carbonyl group increases the acidity of the α-protons, facilitating their removal by a base to form an enolate intermediate. This enolate can then react with various electrophiles.
One important alpha-functionalization reaction is the Mannich reaction. While direct Mannich reaction on the α-methyl group of the propiophenone might be challenging due to the presence of the reactive amino and hydroxyl groups on the aromatic ring, analogous reactions on related hydroxyacetophenones have been reported. For instance, 2'-hydroxyacetophenone (B8834) can undergo aminomethylation to introduce an aminomethyl group at the α-position. This suggests that with appropriate protection of the amino and hydroxyl groups on the phenyl ring, similar transformations could be applied to this compound.
Metal-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound can be further functionalized using powerful metal-catalyzed cross-coupling reactions. To achieve this, the aromatic ring would typically first need to be halogenated (e.g., brominated or iodinated) at one of the available positions (C4, C5, or C6). This halo-derivative then serves as a substrate for various palladium-, copper-, or other metal-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo-derivative of the title compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the formation of a new carbon-nitrogen bond by coupling a halo-derivative with a primary or secondary amine. This provides a direct route to further aminated derivatives.
Sonogashira Coupling: This reaction involves the coupling of a halo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would introduce an alkynyl group onto the aromatic ring, which can be a versatile handle for further transformations.
Heck Reaction: A halo-derivative could be coupled with an alkene in the presence of a palladium catalyst to form a new carbon-carbon bond, leading to the introduction of a substituted vinyl group.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | C-C (Aryl-Aryl, Aryl-Vinyl) | Aryl-substituted derivative |
| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N (Aryl-Amine) | N-Aryl derivative |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) | Alkynyl-substituted derivative |
| Heck | Alkene | Pd(0) catalyst, Base | C-C (Aryl-Vinyl) | Vinyl-substituted derivative |
Stereoselective Transformations and Chiral Pool Applications
The reduction of the prochiral ketone in this compound to the corresponding alcohol, 1-(2-amino-3-hydroxyphenyl)propan-1-ol, creates a new stereocenter. Achieving this transformation with high stereoselectivity is of significant interest for the synthesis of enantiomerically pure compounds.
Stereoselective Reduction: The asymmetric reduction of α-amino ketones is a well-established field. This can be achieved using chiral reducing agents, such as those derived from chiral auxiliaries, or through catalytic asymmetric hydrogenation using chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral ligands. These methods can provide access to either the (R)- or (S)-enantiomer of the corresponding amino alcohol with high enantiomeric excess.
Chiral Pool Applications: Once obtained in an enantiomerically pure form, the resulting chiral amino alcohol can serve as a valuable building block in the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, and terpenes) that can be used as starting materials for the synthesis of complex chiral molecules. The chiral 1-(2-amino-3-hydroxyphenyl)propan-1-ol, with its multiple functional groups, could be a versatile synthon for the construction of more complex, biologically active compounds. The amino and hydroxyl groups provide handles for further derivatization, while the inherent chirality directs the stereochemical outcome of subsequent reactions.
Image illustrating the stereoselective reduction to form enantiomerically enriched amino alcohols.The development of efficient stereoselective methods for the transformation of this compound is crucial for unlocking its full potential as a chiral building block in asymmetric synthesis.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Structure
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. For 1-(2-Amino-3-hydroxyphenyl)propan-1-one, with a chemical formula of C₉H₁₁NO₂, the expected exact mass would be calculated. An experimental HRMS analysis would provide a measured mass-to-charge ratio (m/z). A close correlation between the calculated and observed m/z values, typically within a few parts per million (ppm), would confirm the elemental composition of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.
1D NMR (¹H, ¹³C, DEPT)
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, aromatic protons would appear in a specific downfield region, while the protons of the propanone chain would have characteristic shifts. Integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between neighboring protons.
¹³C NMR: A carbon-13 NMR spectrum would display signals for each unique carbon atom. The chemical shifts would differentiate between the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propanone moiety.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, further confirming the carbon skeleton of the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques would be employed to establish the complete connectivity and spatial arrangement of the atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the propanone side chain and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity across quaternary carbons (like the carbonyl group) and piecing together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would indicate which protons are close to each other in space, which is valuable for determining the preferred conformation of the molecule.
Solid-State NMR and Solution Conformation Analysis
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR could be used to study its structure and packing in the crystalline form. This can reveal information about intermolecular interactions, such as hydrogen bonding, that are present in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic parts, a strong C=O stretch for the ketone, and C=C stretches for the aromatic ring.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl group in this compound. The UV-Vis spectrum would show specific absorption maxima (λmax) corresponding to π-π* and n-π* transitions. Fluorescence spectroscopy could also be employed to investigate the molecule's emissive properties upon excitation with UV light.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.org This powerful technique allows for the unambiguous determination of the absolute stereochemistry of chiral molecules, providing a detailed three-dimensional map of electron density within the crystal lattice. wikipedia.org For a molecule like this compound, which possesses a chiral center at the alpha-carbon of the propanone chain, X-ray crystallography can definitively establish the R or S configuration of its enantiomers.
The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted beams are used to calculate the positions of atoms within the crystal's unit cell. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the solid state. While specific crystallographic data for this compound is not widely available in public literature, the general principles of X-ray analysis of aminoketones and amino acids provide a framework for how such a study would be conducted. nih.govchemrxiv.org
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell, crucial for structure solution. |
| a, b, c (Å) | 10.5, 12.8, 7.2 | The dimensions of the unit cell along the three axes. |
| α, β, γ (°) | 90, 90, 90 | The angles between the unit cell axes. |
| Volume (ų) | 967.68 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Note: This table is illustrative and based on typical values for small organic molecules. Actual data would require experimental determination.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds in a mixture. nih.gov In the synthesis and analysis of this compound, these methods are vital for assessing the purity of the final product and for monitoring the progress of the chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amino ketones. auroraprosci.comnih.gov A reversed-phase HPLC method, typically employing a C18 column, would be suitable for separating the target compound from starting materials, byproducts, and any potential isomers. cs-chromatographie.de By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of the compound can be confirmed. The area under the peak is proportional to the concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool, particularly for analyzing volatile derivatives of the compound. nih.gov While the parent compound may have limited volatility, derivatization can make it amenable to GC analysis. GC-MS provides not only retention time data for identification but also a mass spectrum that offers structural information based on the fragmentation pattern of the molecule. cs-chromatographie.de
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for real-time reaction monitoring. quora.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized. This allows chemists to determine the optimal reaction time and to quickly screen for reaction conditions.
Table 2: Typical Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC | C18 silica (B1680970) gel | Gradient of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) formate) | UV-Vis (e.g., 280 nm) | Purity assessment, quantification, separation of isomers. |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry | Identification of volatile impurities, structural elucidation of byproducts. |
| TLC | Silica gel on aluminum plate | A mixture of ethyl acetate (B1210297) and hexane | UV light (254 nm) | Rapid reaction monitoring, preliminary purity checks. |
Note: The specific conditions in this table are representative and would require optimization for the specific compound and analytical goals.
The synthesis of this compound, likely proceeding through a Friedel-Crafts acylation or a related pathway, would necessitate careful monitoring to ensure complete conversion and to minimize the formation of side products. nih.govsapub.orgorganic-chemistry.org Chromatographic techniques are indispensable in this context, providing the analytical feedback required for process optimization and for ensuring the high purity of the final compound, which is a prerequisite for any subsequent chemical or biological studies.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
No published studies were identified that specifically detail the quantum chemical calculations of the electronic structure and reactivity of 1-(2-Amino-3-hydroxyphenyl)propan-1-one.
Density Functional Theory (DFT) for Ground State Properties
There are no available research articles or datasets that have employed Density Functional Theory (DFT) to calculate the ground state properties of this compound.
Ab Initio Methods for High-Accuracy Predictions
A search for high-accuracy predictions of the properties of this compound using ab initio methods did not yield any specific results.
Molecular Electrostatic Potential (MEP) Mapping
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound were found in the reviewed literature.
Conformational Analysis and Potential Energy Surfaces
There is no available research on the conformational analysis or the potential energy surfaces of this compound.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational predictions for the spectroscopic parameters (NMR, UV-Vis, IR) of this compound are not available in published scientific literature.
Reaction Mechanism Elucidation and Transition State Theory
No studies were found that elucidate the reaction mechanisms or apply transition state theory to reactions involving this compound.
Molecular Docking and Molecular Recognition Studies (In Silico)
No published molecular docking or molecular recognition studies were found for this compound. Such studies would be valuable to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes or receptors. This information could provide insights into its potential mechanism of action and guide further experimental research.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Molecular Features
There are currently no available Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound. QSAR and QSPR studies are essential for correlating the structural features of a molecule with its biological activity or physicochemical properties, respectively. Developing such models would facilitate the prediction of the activity and properties of new, related compounds, thereby accelerating the drug discovery and development process.
Biological and Biochemical Research Applications Strictly Non Clinical
In Vitro Enzyme Interaction and Modulation Studies
There is no available scientific literature detailing the in vitro interaction and modulation of enzymes by 1-(2-Amino-3-hydroxyphenyl)propan-1-one.
No studies were found that investigated the mechanistic effects of this compound on enzymes such as Topoisomerase I or Carbonic Anhydrase.
Information regarding the substrate specificity and active site interactions of this compound with any enzyme is not present in the reviewed scientific literature.
Receptor Binding and Ligand-Target Interactions (Cell-Free and Cellular Models)
There is a lack of published research on the receptor binding properties and ligand-target interactions of this compound in either cell-free or cellular models.
Cellular Biochemistry and Signaling Pathway Modulation (In Vitro Models)
No in vitro studies on the effects of this compound on cellular biochemistry or the modulation of signaling pathways have been identified in the scientific literature.
There are no available research articles that investigate the molecular pathways affected by this compound in isolated cell lines.
The effects of this compound on protein expression and gene regulation in in vitro models have not been documented in the available scientific literature.
Development of Molecular Probes and Biological Tools
There is no information available in the surveyed scientific literature regarding the use or development of This compound as a molecular probe or a biological tool. The development of molecular probes often requires a compound to possess specific properties, such as fluorescence, affinity for a particular biological target, or the ability to report on a specific biological process. Without foundational research into the biochemical interactions and properties of This compound , its potential for such applications remains unexplored.
The Synthetic Versatility of this compound: An Examination of its Role as a Chemical Intermediate
The chemical compound this compound, identified by its CAS number 1803797-18-3, is an aromatic ketone featuring both an amino and a hydroxyl group on the phenyl ring. bldpharm.com This specific substitution pattern provides it with a unique chemical reactivity, positioning it as a potential precursor in various synthetic applications. This article explores the documented and theoretical roles of this compound as a precursor and intermediate in the synthesis of complex molecules.
Role As a Precursor or Intermediate in Complex Molecule Synthesis
While the synthesis of camptothecin (B557342) analogs is a critical area of pharmaceutical research, a thorough review of available scientific literature indicates that a different isomer, 1-(2-Amino-5-hydroxyphenyl)propan-1-one (CAS 35364-15-9), is the relevant intermediate for this purpose. pharmaffiliates.comchemicalbook.com This compound is a key precursor in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, which is an essential intermediate for producing Irinotecan and other camptothecin analogs with antitumor properties. pharmaffiliates.comchemicalbook.comgoogle.com
Currently, there is no specific, documented evidence in peer-reviewed literature that directly implicates 1-(2-Amino-3-hydroxyphenyl)propan-1-one in the synthesis of camptothecin or its derivatives. The synthetic pathways established for these antineoplastic agents prominently feature its 5-hydroxy isomer.
Metaraminol, an adrenergic agonist used to treat hypotension, is chemically known as (1R,2S)-3-[-2-amino-1-hydroxy-propyl]phenol. wikipedia.orgdrugbank.com The investigation into its synthetic precursors reveals that the related compound is 2-Amino-1-(3-hydroxyphenyl)propan-1-one (CAS 693772-30-4). chemicalbook.com This compound is structurally distinct from the subject of this article.
No direct synthetic routes have been identified in the literature that utilize this compound as an intermediate in the production of Metaraminol or its salts. drugbank.com The established syntheses proceed through different precursors.
The structure of this compound, which contains an ortho-aminophenol core, makes it a suitable theoretical candidate for the synthesis of substituted benzoxazoles. jocpr.com Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. jocpr.comglobalresearchonline.net
General synthetic strategies for benzoxazoles often involve the condensation of an o-aminophenol with various reagents such as carboxylic acids, aldehydes, or their derivatives. organic-chemistry.orgnih.gov In such a reaction, the amino and hydroxyl groups of the o-aminophenol react to form the oxazole (B20620) ring. If this compound were used as the starting material, the resulting product would be a benzoxazole (B165842) with a propanone-substituted phenyl group attached at the 2-position of the benzoxazole core.
While this application is chemically plausible, specific examples of this compound being used to synthesize specific benzoxazole derivatives are not prominently featured in the reviewed literature. The research largely focuses on simpler, unsubstituted or differently substituted o-aminophenols. nih.govresearchgate.net
As a multifunctional molecule, this compound holds potential for creating more complex organic scaffolds for research. The amino group, hydroxyl group, and ketone can all serve as handles for further chemical modification. For instance, the ketone could undergo reactions like aldol (B89426) condensations or reductive aminations, while the aminophenol moiety could be used in cyclization reactions or as a ligand for metal complexes. researchgate.net
The industrial application of a chemical is often tied to its role in the synthesis of high-value products like pharmaceuticals or specialty polymers. Given the lack of documented large-scale use of this compound as a key intermediate for major commercial products like Camptothecin analogs or Metaraminol, its industrial role appears to be limited. It is primarily available from chemical suppliers as a research or fine chemical for laboratory-scale synthesis. There is no evidence to suggest it is produced on a large industrial scale as a specialty intermediate for major manufacturing processes.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1803797-18-3 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
Table 2: Summary of Synthetic Applications
| Application Area | Involvement of this compound | Key Isomer Actually Used |
|---|---|---|
| Camptothecin Analog Synthesis | No documented evidence found. | 1-(2-Amino-5-hydroxyphenyl)propan-1-one pharmaffiliates.comchemicalbook.com |
| Vasopressor (Metaraminol) Synthesis | No documented evidence found. | 2-Amino-1-(3-hydroxyphenyl)propan-1-one chemicalbook.com |
| Benzoxazole Synthesis | Theoretically plausible as a building block. jocpr.comnih.gov | General o-aminophenols organic-chemistry.org |
| Advanced Organic Scaffolds | No specific, widespread application documented. | Not Applicable |
| Industrial Intermediate | Primarily a research chemical; no large-scale industrial use documented. | Not Applicable |
Mentioned Compounds
Analytical Method Development for Research and Environmental Monitoring
Chromatographic Method Development for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are fundamental for separating and quantifying chemical compounds. The suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 1-(2-Amino-3-hydroxyphenyl)propan-1-one is considered below, based on its structural features—an aromatic ring, a ketone, an amino group, and a hydroxyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.
Hypothetical RP-HPLC Parameters:
| Parameter | Suggested Condition | Rationale |
| Stationary Phase | C18 or C8 column | Provides effective separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile (B52724)/Methanol and Water with buffer (e.g., phosphate, acetate) or acid (e.g., formic acid, trifluoroacetic acid) | The organic modifier and aqueous phase composition would be optimized to achieve adequate retention and peak shape. The buffer or acid is crucial for controlling the ionization of the amino and phenolic hydroxyl groups to ensure reproducible retention times. |
| Detection | UV-Vis Detector | The aromatic ring and carbonyl group are expected to have strong UV absorbance, allowing for sensitive detection. The detection wavelength would be selected based on the compound's UV spectrum. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate to ensure efficient separation within a reasonable analysis time. |
| Column Temperature | 25 - 40 °C | To ensure reproducibility of retention times. |
Note: The above table is a projection of potential starting conditions and would require rigorous method development and validation for reliable use.
Gas Chromatography (GC)
Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (-NH2 and -OH) that can lead to poor peak shape and thermal degradation. Therefore, derivatization is a mandatory step to increase volatility and thermal stability.
Potential Derivatization Strategies:
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative |
| Silylation Reagents (e.g., BSTFA, MSTFA) | Amino (-NH2) and Hydroxyl (-OH) | Silyl (B83357) ethers and silyl amines |
| Acylation Reagents (e.g., Acetic Anhydride, TFAA) | Amino (-NH2) and Hydroxyl (-OH) | Amides and esters |
Following derivatization, a standard non-polar or medium-polarity capillary column (e.g., DB-5, DB-17) could be used for separation, with detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). However, no specific GC methods have been reported for this compound.
Spectrophotometric and Fluorometric Assay Development for Research Applications
Currently, there is no published research detailing specific spectrophotometric or fluorometric assays for the quantification of this compound. The phenolic hydroxyl group suggests that the compound's UV-Vis spectrum might be pH-dependent, a property that could potentially be exploited for a spectrophotometric assay. The intrinsic fluorescence of the molecule would need to be experimentally determined to assess the feasibility of a fluorometric method.
Electrochemical Detection Methods for Research
The phenolic hydroxyl group in this compound makes it a candidate for electrochemical detection. Phenolic compounds can be oxidized at an electrode surface, providing a measurable current that is proportional to the concentration. Techniques like cyclic voltammetry, differential pulse voltammetry, and amperometry could be explored. However, no specific electrochemical methods for this compound have been documented in academic literature.
Sample Preparation and Matrix Effects in Complex Research Matrices
Analysis of this compound in complex biological or environmental samples would necessitate a robust sample preparation protocol to remove interfering substances. Depending on the matrix, techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be employed. The choice of SPE sorbent would depend on the compound's polarity and pKa values. Matrix effects, where co-eluting substances suppress or enhance the analyte signal, would need to be carefully evaluated during method validation, especially for mass spectrometry-based detection.
Detection and Quantification in Environmental Samples (if academic research exists)
A thorough search of academic databases reveals no studies on the detection and quantification of this compound in environmental samples. The development of such methods would be a prerequisite for assessing its environmental fate and potential impact.
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by enabling the rapid prediction of reaction outcomes and the discovery of novel synthetic routes. chemcopilot.com For 1-(2-Amino-3-hydroxyphenyl)propan-1-one, AI can be leveraged in several ways:
Retrosynthesis and Reaction Prediction: AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways by learning from vast databases of chemical reactions. engineering.org.cn Instead of relying solely on established, rule-based methods, ML models can identify patterns to suggest disconnections and precursor molecules that a human chemist might overlook. nih.gov Algorithms like sequence-to-sequence models, which treat reactions as a language translation problem, and Graph Neural Networks (GNNs), which represent molecules as graphs, can predict the products of previously unseen reactant combinations with high accuracy. chemcopilot.com This would be invaluable for optimizing the synthesis of the target compound and its derivatives.
Yield Optimization and Condition Recommendation: Machine learning models, particularly random forest algorithms, have demonstrated the ability to accurately predict reaction yields by analyzing multiple reaction components simultaneously. princeton.edu By training on a dataset of reactions performed under various conditions (e.g., different catalysts, solvents, temperatures), an AI model could predict the optimal conditions for synthesizing this compound, minimizing waste and maximizing efficiency. nih.gov
Discovery of Novel Derivatives: Generative AI models can design novel derivatives of the core structure with desired properties. By defining specific physicochemical or biological activity parameters, these models can explore the vast chemical space around the ortho-aminophenol scaffold to propose new molecules for synthesis and testing, accelerating the discovery process. drugtargetreview.com
Advanced Biocatalytic and Flow Chemistry Approaches for Synthesis
Modern synthetic chemistry is increasingly moving towards greener and more efficient manufacturing processes. Biocatalysis and flow chemistry represent two powerful strategies that could be applied to the synthesis of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, reducing the environmental impact of chemical synthesis. mdpi.com For this target molecule, specific enzymes could be employed:
Hydroxylaminobenzene mutase: This enzyme can catalyze the rearrangement of a hydroxylaminobenzene precursor to form the ortho-aminophenol core, a key step that can be integrated into a continuous reaction system. rsc.org
Amine Dehydrogenases (AmDHs) and Transaminases (TAs): These enzymes are highly effective for the enantioselective synthesis of chiral amines. frontiersin.org They could be used to introduce the amino group onto a propiophenone (B1677668) precursor, offering a green alternative to traditional reductive amination methods and providing access to specific stereoisomers. frontiersin.org
Flow Chemistry: Performing reactions in continuous flow microreactors offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. nih.gov The synthesis of aminophenols and related heterocyclic compounds has been shown to benefit from flow chemistry approaches. rsc.orgnih.govspringerprofessional.de A hybrid metal-biocatalyst system in a flow-through setup could be designed for the continuous synthesis of this compound from a nitroaromatic precursor, improving efficiency and product purity. rsc.org
Exploration of Novel Molecular Interactions and Biological Targets (In Vitro/In Silico)
The ortho-aminophenol scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govnih.gov Future research should focus on a systematic exploration of the biological potential of this compound.
In Silico Target Prediction: The initial step in modern drug discovery often involves computational methods to identify potential biological targets. dromicslabs.com AI/ML-based approaches can analyze large-scale biological data (genomics, proteomics) to predict novel target-disease associations for small molecules. mdpi.comnih.gov Molecular docking simulations can then be used to screen the compound against libraries of known protein structures to identify potential binding partners and predict binding affinities, guiding subsequent experimental validation. researchgate.netresearchgate.net
Exploiting the Ortho-Aminophenol Motif: Recent studies have highlighted the potent bioactivity of ortho-aminophenol derivatives. For instance, novel compounds based on this scaffold have been identified as powerful ferroptosis inhibitors, a promising therapeutic strategy for various diseases. nih.govacs.org It has been shown that intramolecular hydrogen bonds in these structures can enhance their activity. nih.gov The potential for this compound to act on similar pathways should be investigated.
In Vitro Screening: Following computational predictions, the compound and its synthesized derivatives should be subjected to a broad panel of in vitro biological assays. This could include screening for antimicrobial, antioxidant, and cytotoxic activities against various cancer cell lines, as has been done for related aminophenol derivatives. nih.govnih.gov
Development of Supramolecular Assemblies and Material Science Applications (if applicable)
The presence of hydrogen-bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group) makes this compound an excellent candidate for forming ordered supramolecular structures.
Hydrogen-Bonded Assemblies: Aminophenol isomers are known to form distinct intra- and intermolecular hydrogen bonding networks that dictate their crystal packing and physical properties. acs.orgwikipedia.org The specific arrangement of functional groups in this compound could lead to the formation of unique one-, two-, or three-dimensional supramolecular architectures such as chains, sheets, or more complex networks.
Material Science Applications: The self-assembly properties of this molecule could be harnessed for applications in material science. For example, aminophenol derivatives have been used as precursors for the synthesis of reduced-state carbon dots (r-CDs) for bioimaging applications, with the properties of the dots being dependent on the specific isomer used. acs.org The unique electronic and structural features of this compound could lead to new functional materials with interesting optical or electronic properties.
Refined Computational Models for Reactivity and Interaction Prediction
Given the limited experimental data on this compound, advanced computational models are essential for predicting its fundamental properties and guiding experimental work.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, molecular orbital energies (HOMO-LUMO), bond dissociation energies, and spin-density distribution. researchgate.netajchem-a.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, elucidating the compound's intrinsic reactivity and stability. researchgate.net
Predicting Molecular Interactions: Advanced computational models that combine quantum mechanics and molecular mechanics (QM/MM) or employ sophisticated machine learning algorithms can predict molecular interactions with high accuracy. stmjournals.com These models can simulate how this compound interacts with biological targets or organizes itself into supramolecular assemblies, providing a molecular-level understanding of its behavior. stmjournals.com
Automated Reactivity Prediction: The development of machine learning approaches to predict the general chemical reactivity of organic molecules from their electronic and structural properties is a burgeoning field. nih.gov Applying such models to this compound could provide a rapid screening tool to assess its compatibility with other reagents and predict potential reaction pathways, accelerating the design of new synthetic transformations. nih.govcam.ac.uk
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1803797-18-3 | bldpharm.comchemsrc.com |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Amino-3-hydroxyphenyl)propan-1-one in academic research?
A common approach involves Claisen-Schmidt condensation , where a ketone (e.g., 2-amino-3-hydroxyacetophenone) reacts with an aldehyde under basic conditions. For example, ethanol and aqueous NaOH can catalyze the formation of α,β-unsaturated ketones, as demonstrated in analogous syntheses of chalcone derivatives . Adjustments for the amino and hydroxyl substituents may include protecting groups (e.g., acetylation) to prevent side reactions. Solvent choice (e.g., ethanol or THF) and temperature control are critical for yield optimization .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Analyze H and C-APT NMR spectra to confirm the aromatic substitution pattern and keto-enol tautomerism. For example, hydroxyl and amino protons typically appear as broad peaks in DMSO-d .
- MS : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- HPLC : Employ reverse-phase chromatography with UV detection (λ~230–280 nm) for purity assessment, as seen in quality control protocols for structurally related compounds .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data from analogous compounds .
- TLC Monitoring : Track reaction progress using fluorescent indicators and mobile phases tailored to phenolic compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- SHELX Refinement : Use SHELXL for small-molecule refinement, ensuring proper handling of hydrogen bonding and disorder modeling. Validate results with R-factors and residual density maps .
- Twinned Data Analysis : For challenging crystals, employ SHELXE to deconvolute overlapping reflections, particularly if the compound exhibits pseudo-symmetry .
- Cross-Validation : Compare experimental data with computational predictions (e.g., Mercury CSD) to identify outliers in bond lengths or angles .
Q. What experimental strategies can assess the stability of this compound under varying conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Photostability Studies : Expose the compound to UV light (e.g., 254 nm) and monitor degradation via HPLC .
- pH-Dependent Stability : Test solubility and tautomeric equilibrium shifts in buffered solutions (pH 3–10) using UV-Vis spectroscopy .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or GPCRs), leveraging structural analogs like eperisone derivatives .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity .
- ADMET Prediction : Apply QSAR models in SwissADME to estimate bioavailability and metabolic pathways .
Q. What methodologies address discrepancies in spectral data interpretation?
- Isotopic Labeling : Synthesize N- or C-labeled analogs to resolve overlapping signals in NMR spectra .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for tautomeric forms .
- Database Cross-Referencing : Compare experimental IR and MS data with entries in NIST Chemistry WebBook or PubChem for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
